molecular formula C13H18N2O2 B11875892 N-(4-hydroxyphenyl)azepane-2-carboxamide

N-(4-hydroxyphenyl)azepane-2-carboxamide

Cat. No.: B11875892
M. Wt: 234.29 g/mol
InChI Key: RSZVOXNMSDIVQS-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)azepane-2-carboxamide is a chemical compound with the molecular formula C13H18N2O2 It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)azepane-2-carboxamide typically involves the reaction of 4-hydroxybenzaldehyde with azepane-2-carboxylic acid. The reaction is catalyzed by a palladium catalyst in the presence of a Lewis acid, such as boron trifluoride diethyl etherate. The reaction proceeds under mild conditions, with carbon dioxide as a byproduct .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)azepane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: The major products include 4-oxo-phenylazepane-2-carboxamide.

    Reduction: The major products include N-(4-aminophenyl)azepane-2-carboxamide.

    Substitution: The major products depend on the substituent introduced, such as N-(4-chlorophenyl)azepane-2-carboxamide.

Scientific Research Applications

N-(4-hydroxyphenyl)azepane-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)azepane-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through binding to specific proteins and altering their function .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-aminophenyl)azepane-2-carboxamide
  • N-(4-chlorophenyl)azepane-2-carboxamide
  • N-(4-methoxyphenyl)azepane-2-carboxamide

Uniqueness

N-(4-hydroxyphenyl)azepane-2-carboxamide is unique due to the presence of the hydroxyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

N-(4-hydroxyphenyl)azepane-2-carboxamide

InChI

InChI=1S/C13H18N2O2/c16-11-7-5-10(6-8-11)15-13(17)12-4-2-1-3-9-14-12/h5-8,12,14,16H,1-4,9H2,(H,15,17)

InChI Key

RSZVOXNMSDIVQS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)C(=O)NC2=CC=C(C=C2)O

Origin of Product

United States

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